molecular formula C18H24N4OS B6968016 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-pyridin-4-ylpiperidin-1-yl)propanamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-pyridin-4-ylpiperidin-1-yl)propanamide

Cat. No.: B6968016
M. Wt: 344.5 g/mol
InChI Key: JHYQYGISSXFGHE-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-pyridin-4-ylpiperidin-1-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a pyridine ring, and a piperidine ring, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-pyridin-4-ylpiperidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-12-14(3)24-18(20-12)21-17(23)13(2)22-10-4-5-16(11-22)15-6-8-19-9-7-15/h6-9,13,16H,4-5,10-11H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYQYGISSXFGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)N2CCCC(C2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-pyridin-4-ylpiperidin-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring is synthesized through a cyclization reaction involving sulfur and nitrogen-containing reagents.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with a piperidine derivative.

    Formation of the Pyridine Ring: The pyridine ring is then attached via a condensation reaction with a suitable aldehyde or ketone.

    Final Coupling: The final step involves coupling the thiazole-piperidine intermediate with the pyridine derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Halogenated reagents or organometallic reagents like Grignard reagents under controlled temperature and solvent conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyridine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-pyridin-4-ylpiperidin-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-pyridin-4-ylpiperidin-1-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)-2-(3-pyridin-4-ylpiperidin-1-yl)propanamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-pyridin-3-ylpiperidin-1-yl)propanamide

Comparison:

  • Structural Differences: The presence of different substituents on the thiazole or pyridine rings.
  • Chemical Properties: Variations in reactivity and stability due to different substituents.
  • Biological Activity: Differences in biological activity and specificity towards molecular targets.

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-pyridin-4-ylpiperidin-1-yl)propanamide stands out due to its unique combination of rings and substituents, which confer distinct chemical and biological properties.

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